Tetraethyl butane-1,4-diylbis(phosphonate)
Description
Overview of Organophosphorus Compounds in Chemical and Biological Sciences
Organophosphorus compounds are characterized by the presence of a carbon-phosphorus bond. nih.gov This bond is a defining feature that imparts unique chemical and physical properties to these molecules. taylorandfrancis.com The field of organophosphorus chemistry is diverse, encompassing a wide range of compounds with varying oxidation states of phosphorus, most predominantly phosphorus(V) and phosphorus(III). wikipedia.org These compounds have found extensive use as pesticides, herbicides, flame retardants, and plasticizers. wikipedia.orgnih.govwikipedia.org In the biological realm, organophosphorus compounds are fundamental to life, with molecules like DNA, RNA, and ATP being prominent examples of naturally occurring organophosphates. wikipedia.org
The versatility of organophosphorus compounds stems from the ability of phosphorus to form a variety of stable bonds with carbon, oxygen, nitrogen, and other elements. This allows for the synthesis of a vast array of structures with tailored properties and functionalities.
The Unique Role of Phosphonates within Organophosphorus Chemistry
Phosphonates are a specific class of organophosphorus compounds that contain a C-PO(OR)₂ group, where R is an organic group such as an alkyl or aryl. wikipedia.org They are esters of phosphonic acid. wikipedia.org A key feature of phosphonates is the highly stable carbon-phosphorus bond, which is resistant to hydrolysis. wikipedia.org This stability distinguishes them from phosphate (B84403) esters, which contain a P-O-C linkage and are more susceptible to cleavage.
This inherent stability makes phosphonate (B1237965) groups valuable as bioisosteres for phosphate groups in medicinal chemistry. wikipedia.org They can mimic the structure and function of natural phosphates while offering increased resistance to enzymatic degradation. This property has been exploited in the development of various therapeutic agents. wikipedia.org Furthermore, phosphonates are crucial reagents in organic synthesis, notably in the Horner–Wadsworth–Emmons reaction for the formation of alkenes. wikipedia.orgresearchgate.net
Historical Development and Evolution of Bisphosphonate Synthesis Methodologies
Bisphosphonates, compounds containing two phosphonate groups, were first synthesized in the 19th century and initially found use in industrial applications due to their anti-scaling and anti-corrosive properties. wikipedia.org Their potential for biological applications, particularly in relation to bone metabolism, was not recognized until the mid-20th century. wikipedia.orgnih.gov
Early synthetic methods for bisphosphonates often involved harsh reaction conditions. researchgate.net A classical approach for preparing 1-hydroxybisphosphonates involves reacting a carboxylic acid with phosphorous acid and phosphorus trichloride, a process that is typically slow. nih.gov Over the years, significant advancements have been made in synthetic methodologies to improve efficiency, yield, and environmental friendliness. nih.govmdpi.com These include the development of microwave-assisted synthesis, which can dramatically reduce reaction times. mdpi.com The evolution of these synthetic routes has been crucial for the large-scale production of bisphosphonates for both research and pharmaceutical purposes. nih.gov
The general synthetic scheme for preparing bisphosphonate tetraalkyl esters has been a subject of study, providing pathways to a variety of these compounds. researchgate.net
Contextualizing Tetraethyl butane-1,4-diylbis(phosphonate) within the Broader Bisphosphonate Landscape
Tetraethyl butane-1,4-diylbis(phosphonate) is a specific bisphosphonate characterized by two tetraethyl phosphonate groups linked by a four-carbon butane (B89635) chain. Its molecular formula is C₁₂H₂₈O₆P₂. smolecule.com This structure places it within the broader family of bisphosphonates, which are known for their diverse applications. researchgate.net
Unlike many of the clinically utilized bisphosphonates that feature a central carbon atom bonded to both phosphorus atoms (geminal bisphosphonates), Tetraethyl butane-1,4-diylbis(phosphonate) has its phosphonate groups at the 1 and 4 positions of the butane chain. This structural difference influences its chemical properties and potential applications.
In contemporary research, Tetraethyl butane-1,4-diylbis(phosphonate) is recognized as a useful building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). smolecule.comchemsrc.comtargetmol.com PROTACs are novel therapeutic agents designed to target specific proteins for degradation. The butane-1,4-diylbis(phosphonate) moiety serves as a flexible linker within the PROTAC structure, connecting the protein-targeting ligand to the E3 ubiquitin ligase recruiting element. smolecule.com
Interactive Data Table: Properties of Tetraethyl butane-1,4-diylbis(phosphonate)
| Property | Value |
| Molecular Formula | C₁₂H₂₈O₆P₂ |
| Molecular Weight | ~330.3 g/mol |
| Key Structural Feature | Two phosphonate groups attached to a butane-1,4-diyl backbone |
| Primary Application | Linker in the synthesis of PROTACs |
| Compound Class | Alkyl chain-based bisphosphonate |
The table below lists the chemical compounds mentioned in this article.
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(diethoxyphosphoryl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFSBORIZJBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992716 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7203-67-0 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of Tetraethyl Butane 1,4 Diylbis Phosphonate
Reactivity of Phosphonate (B1237965) Moieties in Organic Transformations
The two phosphonate ester groups in Tetraethyl butane-1,4-diylbis(phosphonate) are the primary sites of chemical reactivity. These groups can undergo several characteristic organic transformations.
One of the most fundamental reactions is hydrolysis. Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the ethyl ester groups to yield the corresponding butane-1,4-diylbis(phosphonic acid). wikipedia.orgnih.gov This transformation is crucial for applications where the negatively charged phosphonic acid groups are required, for instance, in binding to metal ions or bone mineral surfaces. arkat-usa.orgnih.gov The hydrolysis typically requires harsh conditions, such as refluxing in concentrated mineral acids like HCl. nih.govresearchgate.net
Another significant reaction in phosphonate chemistry is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.com This reaction involves the olefination of aldehydes or ketones using a phosphonate-stabilized carbanion to form alkenes, predominantly with an (E)-stereochemistry. wikipedia.orgnrochemistry.com While Tetraethyl butane-1,4-diylbis(phosphonate) itself cannot directly participate in the HWE reaction due to the lack of an acidic proton alpha to the phosphorus atom on its butane (B89635) backbone, its derivatives can be designed to utilize this powerful C-C bond-forming reaction. researchgate.net For example, a derivative functionalized with an adjacent electron-withdrawing group would enable the formation of the necessary carbanion for olefination. youtube.com
| Reaction Type | Description | Conditions | Product | Relevance to Target Compound |
|---|---|---|---|---|
| Hydrolysis | Cleavage of the P-O ester bonds. | Acidic (e.g., conc. HCl, reflux) or basic conditions. wikipedia.orgnih.gov | Phosphonic Acid | Directly applicable; converts the ester to the corresponding bis(phosphonic acid). |
| Horner-Wadsworth-Emmons (HWE) Olefination | Reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org | Base (e.g., NaH, KHMDS), followed by carbonyl compound. nrochemistry.com | Alkene | Not directly applicable to the parent compound; requires derivatization to introduce an acidic α-proton. |
| Reduction | Reduction of the phosphonate group. | Strong reducing agents (e.g., LiAlH₄). | Phosphine | Possible but requires harsh conditions and is less common for synthetic applications. |
Carbon-Phosphorus Bond Formation Reactions
The synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) itself is a prime example of Carbon-Phosphorus (C-P) bond formation. The most widely used method for preparing such phosphonates is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. nih.govyoutube.com For the synthesis of the title compound, this involves a double Michaelis-Arbuzov reaction where two equivalents of triethyl phosphite react with a 1,4-dihaloalkane, typically 1,4-dibromobutane (B41627). smolecule.com
The reaction mechanism is initiated by the SN2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent SN2 attack by the displaced halide anion on one of the phosphite's ethyl groups results in the formation of the final phosphonate ester and an ethyl halide byproduct. wikipedia.org Early protocols required high temperatures (150-180°C) and long reaction times to achieve good yields. smolecule.com However, modern variations, including microwave-assisted synthesis, can significantly accelerate the reaction. mdpi.com
| Reaction | Reactants | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Michaelis-Arbuzov Reaction (Conventional) | 1,4-Dibromobutane + Triethyl phosphite | 150-180°C, 4-8 hours | Well-established, good yields (60-85%). | smolecule.com |
| Michaelis-Arbuzov Reaction (Microwave-Assisted) | 1,4-Dibromobutane + Triethyl phosphite | Microwave irradiation (100-300 W) | Greatly reduced reaction times, efficient. | smolecule.commdpi.com |
| Michaelis-Becker Reaction | 1,4-Dibromobutane + Sodium diethyl phosphite | Requires pre-formation of the phosphite anion with a base. | An alternative to the Arbuzov reaction. | wikipedia.org |
Potential for Addition Reactions and Functional Group Transformations
The saturated butane backbone of Tetraethyl butane-1,4-diylbis(phosphonate) is chemically inert and does not readily undergo addition reactions. The reactivity is centered on the phosphonate functional groups.
The primary functional group transformation is the hydrolysis of the diethyl esters to phosphonic acids, as detailed previously. wikipedia.org This conversion dramatically alters the molecule's properties, increasing its polarity and water solubility. The resulting phosphonic acid groups are excellent ligands for metal ions and can form strong bonds with metal oxide surfaces. researchgate.net
Beyond hydrolysis, the phosphonate moiety can be converted into other derivatives. For instance, reaction with amines can lead to the formation of phosphonamides, although this often requires activation of the phosphonic acid first, for example, into a phosphonyl chloride. acs.org These transformations allow the chemical properties of the molecule to be fine-tuned for specific applications.
Alkylation Reactions of Bisphosphonates
Alkylation is a common strategy for derivatizing bisphosphonates, but the feasibility depends on the structure of the bisphosphonate. mdpi.com For geminal bisphosphonates, such as tetraethyl methylenebisphosphonate (P-C-P structure), the central carbon atom is flanked by two strongly electron-withdrawing phosphonate groups. This makes the proton on this carbon acidic and easily removed by a base, generating a carbanion that can be readily alkylated. researchgate.netnih.gov
However, Tetraethyl butane-1,4-diylbis(phosphonate) is not a geminal bisphosphonate; its phosphonate groups are separated by a four-carbon chain (P-C-C-C-C-P). The protons on the butane backbone are not activated and therefore are not sufficiently acidic to be removed by common bases. Consequently, direct alkylation of the butane chain is not a feasible reaction pathway. To achieve alkylation on the backbone, the molecule would first need to be functionalized to introduce a site amenable to such a reaction.
Exploration of Novel Derivatives and Conjugates
The stable P-C bonds and the bifunctional nature of Tetraethyl butane-1,4-diylbis(phosphonate) make it an attractive scaffold for constructing more complex molecules and conjugates. nih.gov The butane chain acts as a flexible spacer, while the phosphonate groups at each end can be hydrolyzed and used as attachment points for other chemical entities. smolecule.com This has led to its exploration in the synthesis of novel derivatives for applications in medicinal chemistry and bioconjugation. arkat-usa.orgnih.gov
A significant application of Tetraethyl butane-1,4-diylbis(phosphonate) is as a building block for Proteolysis Targeting Chimeras (PROTACs). smolecule.com PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins within a cell. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. smolecule.com
The linker's role is critical, as its length, rigidity, and chemical nature influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. smolecule.com Tetraethyl butane-1,4-diylbis(phosphonate) serves as a precursor for such linkers. The butane chain provides a flexible spacer of a defined length, and the terminal phosphonate groups, after hydrolysis to phosphonic acids, can be functionalized to connect the two active domains of the PROTAC molecule. smolecule.com
The use of this bisphosphonate as a linker extends beyond PROTACs into the broader field of bioconjugation chemistry. Bioconjugation involves covalently linking molecules, at least one of which is a biomolecule, to create constructs with new functionalities. ub.edu Phosphonate-based linkers are valued for their high stability, as the P-C bond is resistant to enzymatic and chemical hydrolysis. nih.gov
These linkers are used in various applications, including the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody for targeted delivery to tumor cells. google.com The phosphonate moiety can be part of a linker system that connects the drug to the antibody. Furthermore, phosphonate groups are effective for anchoring molecules to surfaces, such as metal oxides like titania, for creating functionalized biomaterials or biosensors. researchgate.netaxispharm.comacs.org The bifunctional nature of butane-1,4-diylbis(phosphonate) allows it to bridge two different molecules or to attach a single molecule to a surface with a defined orientation and distance. arkat-usa.org
Spectroscopic and Analytical Characterization for Academic Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of Tetraethyl butane-1,4-diylbis(phosphonate) by providing detailed information about the chemical environment of its hydrogen, phosphorus, and carbon nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to identify the different types of protons and their neighboring atoms within the molecule. The expected ¹H NMR spectrum of Tetraethyl butane-1,4-diylbis(phosphonate) would exhibit distinct signals corresponding to the ethoxy and butane (B89635) backbone protons.
A hypothetical ¹H NMR data table is presented below, illustrating the expected chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet), the integration representing the number of protons, and the coupling constants (J) in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (ethoxy) | ~1.3 | t | 12H | ~7.0 |
| -CH₂- (butane, adjacent to P) | ~1.8 | m | 4H | |
| -CH₂- (butane, central) | ~1.6 | m | 4H | |
| -O-CH₂- (ethoxy) | ~4.1 | m | 8H |
Note: This is a hypothetical data table based on the structure of the compound and typical values for similar organophosphonates. Actual experimental values may vary.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a crucial technique for characterizing organophosphorus compounds. For Tetraethyl butane-1,4-diylbis(phosphonate), the ³¹P NMR spectrum is expected to show a single resonance, as the two phosphorus atoms are chemically equivalent due to the molecule's symmetry. The chemical shift provides information about the electronic environment of the phosphorus nuclei. The coupling between the phosphorus and adjacent protons can also be observed, providing further structural confirmation.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ³¹P | Expected in the phosphonate (B1237965) region | s (proton-decoupled) |
Note: The exact chemical shift would need to be determined experimentally.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule. Each unique carbon atom in Tetraethyl butane-1,4-diylbis(phosphonate) will produce a distinct signal in the proton-decoupled ¹³C NMR spectrum. The coupling between phosphorus and carbon atoms (J-coupling) can also be observed, which is invaluable for assigning the signals to specific carbon atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) | P-C Coupling (J, Hz) |
| -CH₃ (ethoxy) | ~16 | |
| -CH₂- (butane, adjacent to P) | ~25 | J(P,C) ~140 |
| -CH₂- (butane, central) | ~22 | |
| -O-CH₂- (ethoxy) | ~62 | J(P,C) ~6 |
Note: This is a hypothetical data table based on the structure of the compound and typical values for similar organophosphonates. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation
Mass spectrometry is a vital technique for determining the molecular weight and confirming the purity of a compound. For Tetraethyl butane-1,4-diylbis(phosphonate), the exact mass can be determined with high accuracy using high-resolution mass spectrometry (HRMS). The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₂H₂₈O₆P₂). The calculated exact mass of this compound is approximately 330.1365 g/mol . smolecule.com
The fragmentation pattern observed in the mass spectrum can also provide structural information. Typical fragmentation pathways for organophosphonates involve the loss of ethoxy groups and cleavage of the butane chain.
| Ion | m/z (expected) | Identity |
| [M+H]⁺ | ~331.1443 | Protonated molecule |
| [M-C₂H₅O]⁺ | ~285.1124 | Loss of an ethoxy group |
Note: This is a hypothetical data table. The actual fragmentation pattern would depend on the ionization technique used.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon, hydrogen, and other elements are compared with the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity and identity of the synthesized compound.
For Tetraethyl butane-1,4-diylbis(phosphonate) (C₁₂H₂₈O₆P₂):
| Element | Theoretical Percentage (%) |
| Carbon (C) | 43.63 |
| Hydrogen (H) | 8.54 |
| Oxygen (O) | 29.06 |
| Phosphorus (P) | 18.75 |
Note: The theoretical percentages are calculated based on the molecular formula.
Other Advanced Spectroscopic Techniques relevant to Phosphonates
Beyond standard NMR and IR spectroscopy, a suite of advanced analytical techniques provides deeper insights into the structural, electronic, and coordination chemistry of phosphonate compounds like Tetraethyl butane-1,4-diylbis(phosphonate). These methods are crucial for characterizing the compound in various states, including in solid-state materials, in complex mixtures, or when coordinated to metal centers.
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
Solid-state NMR is a powerful, non-destructive technique for probing the local environment of atomic nuclei in solid materials. For phosphonates, ³¹P SSNMR is particularly informative. illinois.edunih.govacs.org Unlike solution NMR which averages out anisotropic interactions, SSNMR under magic-angle spinning (MAS) can measure parameters like chemical shift anisotropy (CSA), which are highly sensitive to the local electronic environment, protonation state, and coordination of the phosphonate group. acs.orgnih.gov
Research on layered metal(IV) phosphonates and various bisphosphonates demonstrates that the principal values of the ³¹P chemical shift tensor (δ₁₁, δ₂₂, δ₃₃) provide detailed structural information. nih.govnih.gov The CSA (Δδ = δ₁₁ - δ₃₃) and asymmetry parameter (η) can differentiate between phosphonate groups with varying degrees of protonation or coordination to metal centers. osti.gov For instance, the ³¹P CSA values for phosphonate groups (R-PO₃) are significantly larger (e.g., 43-49 ppm) than those for phosphate (B84403) groups (e.g., 23-37 ppm), allowing for clear distinction in mixed materials. nih.gov This technique would be invaluable for studying Tetraethyl butane-1,4-diylbis(phosphonate) when incorporated into solid materials like metal-organic frameworks or layered coordination polymers.
Table 1: Representative ³¹P Solid-State NMR Parameters for Phosphonate Groups in Different Environments
| Phosphonate Environment | Isotropic Shift (δiso) / ppm | CSA (Δδ) / ppm | Asymmetry (η) |
| Crystalline Phosphonic Acid | 25 - 35 | 50 - 70 | 0.1 - 0.3 |
| Monoprotonated Phosphonate | 18 - 28 | 45 - 60 | 0.2 - 0.5 |
| Deprotonated (Coordinated) | 15 - 25 | 40 - 55 | 0.4 - 0.7 |
X-ray Crystallography
For example, in a crystal structure of a calcium-aminotris(methylene phosphonate) complex, the Ca-O(P) bond lengths were found to range from 2.2924(14) to 2.3356(14) Å. scispace.com The P-O bond lengths are also highly informative; a longer P-O bond (e.g., >1.56 Å) typically indicates a protonated P-O(H) group, whereas shorter, more uniform P-O distances (e.g., 1.49-1.53 Å) are characteristic of deprotonated, metal-coordinated oxygen atoms. uoc.gr Analysis of a crystal structure involving Tetraethyl butane-1,4-diylbis(phosphonate) as a ligand would elucidate the conformation of the flexible butane chain and how the two phosphonate ends coordinate to one or more metal centers.
Table 2: Typical Crystallographic Bond Distances in a Coordinated Phosphonate Moiety
| Bond Type | Typical Distance (Å) | Significance |
| P-O(H) | 1.56 - 1.58 | Indicates a protonated, uncoordinated oxygen |
| P=O | 1.49 - 1.51 | Double bond character in monoprotonated group |
| P-O(M) | 1.50 - 1.53 | Coordinated to a metal center (M) |
| M-O(P) | 1.90 - 2.40 | Depends on the identity and coordination number of the metal |
Note: Ranges are based on data from various published metal-phosphonate crystal structures. scispace.comuoc.gr
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is particularly useful for studying symmetric vibrations and is less sensitive to interference from aqueous media. up.ac.za The technique has been successfully used to characterize organophosphorus compounds and study their interactions with surfaces and metal ions. up.ac.zaorientjchem.org Surface-Enhanced Raman Scattering (SERS) can dramatically increase signal intensity, allowing for the detection of trace amounts of phosphonates. orientjchem.org
For a compound like Tetraethyl butane-1,4-diylbis(phosphonate), Raman spectroscopy would reveal characteristic vibrational modes. While it lacks the P=S bond often seen in organophosphate pesticides (typically 600-700 cm⁻¹), strong bands corresponding to P-O-C and O-P-O stretching and bending modes would be present. irdg.org In situ Raman studies can also monitor the synthesis of metal-phosphonate materials, tracking the coordination of the phosphonate groups to the metal centers through shifts in vibrational frequencies. mdpi.com
Table 3: Representative Raman Vibrational Modes for an Alkyl Phosphonate
| Wavenumber (cm⁻¹) | Assignment |
| 700 - 800 | P-O-C symmetric stretch |
| 950 - 1050 | P-O-C asymmetric stretch |
| 1050 - 1150 | O-P-O symmetric stretch |
| 1150 - 1250 | O-P-O asymmetric stretch |
| 1300 - 1480 | CH₂/CH₃ deformations |
| 2800 - 3000 | C-H stretching |
Note: Assignments are based on general data for organophosphorus compounds. up.ac.zairdg.org
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as organic radicals or transition metal ions. illinois.edunih.gov While Tetraethyl butane-1,4-diylbis(phosphonate) is a diamagnetic molecule and thus EPR-silent on its own, the technique becomes highly relevant when the compound is used as a ligand to form complexes with paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, V⁴⁺, Fe³⁺). iitb.ac.in
The EPR spectrum of such a complex provides detailed information about the electronic structure of the metal center and its immediate coordination environment. nih.gov Spectral parameters, including the g-tensor and hyperfine coupling constants (A-tensor) to the metal nucleus and nearby magnetic nuclei (like ³¹P), can elucidate the symmetry of the coordination sphere, the nature of the metal-ligand bonding, and the number of coordinating phosphonate groups. illinois.edu
Table 4: Hypothetical EPR Parameters for a Cu(II) Complex with a Phosphonate Ligand
| Parameter | Typical Value | Information Provided |
| g∥ | 2.2 - 2.4 | Electronic structure, symmetry of the metal site |
| g⊥ | 2.0 - 2.1 | Electronic structure, symmetry of the metal site |
| A∥ (Cu) | 120 - 200 G | Covalency of the metal-ligand bond |
| A⊥ (Cu) | 10 - 40 G | Covalency of the metal-ligand bond |
| A (³¹P) | 5 - 15 G | Proximity and interaction with the phosphorus nucleus |
Note: Values are representative for axially symmetric Cu(II) complexes. iitb.ac.in
Coordination Chemistry and Metal Organic Frameworks Mofs Involving Butane 1,4 Diylbis Phosphonate Ligands
Phosphonate (B1237965) Ligands in Metal Complexation
Phosphonate ligands (R-PO(OH)₂) have garnered considerable attention in coordination chemistry due to their strong affinity for a wide range of metal ions and their versatile coordination behavior. uoc.gracs.org The phosphonate group, [PO₃]²⁻, can adopt various protonation states, which, combined with its multiple oxygen donor atoms, allows for a rich structural diversity in the resulting metal complexes. d-nb.inforesearchgate.net This versatility enables phosphonates to act as bridges between multiple metal centers, often leading to the formation of extended one-, two-, or three-dimensional coordination polymers. mdpi.comacs.org
The coordination modes of phosphonate ligands are numerous, resembling and also differing from those of carboxylates. acs.org They can coordinate to a metal ion in a monodentate, bidentate (chelating or bridging), or tridentate fashion. This adaptability is a key factor in the construction of diverse and stable metal phosphonate frameworks. The strength of the metal-phosphonate bond, particularly with hard metal ions like Zr⁴⁺ and Al³⁺, contributes to the high thermal and chemical stability of the resulting materials, a significant advantage over many carboxylate-based MOFs. nih.govacs.org
The butane-1,4-diylbis(phosphonate) ligand features two phosphonate groups connected by a flexible four-carbon chain. This flexibility allows the ligand to adopt various conformations to satisfy the geometric preferences of different metal ions, influencing the dimensionality and topology of the final framework.
Chelation of Metal Ions by Bisphosphonate Structures
Bisphosphonates are powerful chelating agents, a property stemming from the presence of two phosphonate groups that can coordinate to a single metal ion to form a stable ring structure. biointerfaceresearch.comtandfonline.com This process, known as chelation, is a fundamental aspect of their interaction with metal cations. biointerfaceresearch.com The general structure of bisphosphonates, with two phosphonate moieties covalently linked to a central carbon atom or chain, is highly effective for sequestering metal ions. researchgate.net
In the case of butane-1,4-diylbis(phosphonate), the two phosphonate groups can coordinate to a metal center in several ways:
Intramolecular Chelation: Both phosphonate groups can bind to the same metal ion, forming a macrocyclic chelate. The length and flexibility of the butane (B89635) linker are critical in determining the stability and geometry of this chelate ring.
Intermolecular Bridging: Each phosphonate group can coordinate to a different metal ion, creating a bridge that extends the structure into a polymeric chain or a higher-dimensional network. nih.gov
The chelation is driven by the formation of multiple coordinate bonds between the negatively charged oxygen atoms of the phosphonate groups and the central metal atom. biointerfaceresearch.com This interaction is particularly strong with divalent and trivalent metal cations. nih.gov The ability of tetraethyl butane-1,4-diylbis(phosphonate) to act as a chelating agent after hydrolysis makes it a valuable component in the design of coordination compounds. smolecule.com
Design and Synthesis of Metal Phosphonate Frameworks and Coordination Polymers
The synthesis of metal phosphonate frameworks is a dynamic area of materials chemistry, aimed at creating structures with desired properties like porosity, stability, and functionality. proquest.comaconf.org A common synthetic route involves hydrothermal or solvothermal methods, where a mixture of a metal salt and the phosphonic acid ligand (obtained from the hydrolysis of its ester, e.g., tetraethyl butane-1,4-diylbis(phosphonate)) is heated in a sealed vessel. d-nb.inforsc.org
Several factors influence the final structure of the metal phosphonate material:
Metal Ion: The choice of metal ion (its size, charge, and preferred coordination geometry) is crucial. uoc.gr
Ligand Structure: The length, rigidity, and functionality of the organic spacer in the bisphosphonate ligand dictate the connectivity and topology of the network. swan.ac.uk Flexible linkers like the butane-1,4-diyl group can lead to complex, interpenetrated, or pillared-layered structures. researchgate.net
Reaction Conditions: Parameters such as temperature, pH, solvent, and the presence of templates or auxiliary ligands can direct the self-assembly process towards a specific architecture. uoc.gr
A significant challenge in metal phosphonate chemistry is overcoming the tendency to form dense, layered structures rather than porous, three-dimensional frameworks. acs.orgaconf.org Strategies to promote porosity include using sterically hindered ligands or multi-topic linkers to prevent dense packing. aconf.org The flexible nature of the butane-1,4-diylbis(phosphonate) ligand presents both opportunities and challenges; while it can adapt to form stable frameworks, it can also lead to non-porous structures due to efficient packing of the flexible chains. researchgate.net
| Synthetic Parameter | Influence on Framework Structure | Example Finding |
| Metal Ion Choice | Determines coordination number and geometry of nodes. | High-valence metal ions often lead to more robust frameworks. aconf.org |
| Ligand Flexibility | Affects network topology; can lead to interpenetration. | Flexible ligands can adapt to various metal coordination spheres. researchgate.net |
| Solvent System | Can act as a template and influence crystal growth. | Aqueous or mixed-solvent systems are common. uoc.gr |
| Temperature | Controls reaction kinetics and thermodynamic vs. kinetic product formation. | Hydrothermal conditions (T > 180 °C) are often used. d-nb.info |
| pH Level | Affects the deprotonation state of the phosphonate groups. | The degree of deprotonation influences ligand connectivity. researchgate.net |
Supramolecular Interactions in Metal Phosphonate Systems
While covalent metal-ligand bonds form the primary structure of coordination polymers, weaker supramolecular interactions play a critical role in dictating the final three-dimensional architecture. rsc.org In metal phosphonate systems, hydrogen bonding is a predominant force that organizes the extended network. uoc.grrsc.org
Key supramolecular interactions include:
π-π Stacking: When aromatic groups are present in the ligand or as auxiliary ligands, π-π stacking interactions can further stabilize the structure and influence the alignment of the components. rsc.org
The presence of water molecules, either coordinated to the metal or as guests within the framework, is a common feature in metal phosphonate structures, contributing significantly to the hydrogen-bonding network. uoc.gr These non-covalent forces are essential for the self-assembly process and can be engineered to control the final material properties. rsc.org
Spectroscopic and Structural Analysis of Metal-Ligand Interactions
Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the vibrational modes of the phosphonate groups. The coordination of the phosphonate to a metal ion causes shifts in the P-O stretching frequencies. These changes in the IR spectrum provide direct evidence of metal-ligand bond formation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying phosphonate compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing information on the protonation state and coordination of the phosphonate group in solution and in the solid state. core.ac.uk ¹H NMR can also be used to study the organic linker.
Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. DFT can be used to predict structures, simulate IR and NMR spectra, and provide insights into the electronic structure and bonding within the metal-phosphonate system. vub.be
| Analytical Technique | Information Obtained | Relevance to Metal-Phosphonate Systems |
| Single-Crystal X-ray Diffraction | Atomic coordinates, bond lengths/angles, crystal packing. | Elucidates the precise coordination mode and network topology. nih.gov |
| Infrared (IR) Spectroscopy | Vibrational frequencies of functional groups. | Confirms metal-ligand coordination via shifts in P-O stretching bands. nih.gov |
| ³¹P NMR Spectroscopy | Chemical environment of phosphorus atoms. | Distinguishes between free and coordinated phosphonate groups. core.ac.uk |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states. | Provides information on the electronic state of the metal and phosphorus. vub.be |
| Density Functional Theory (DFT) | Electronic structure, optimized geometries, simulated spectra. | Complements experimental results and predicts properties. vub.be |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Phosphonate (B1237965) Synthesis and Transformations
The formation of the carbon-phosphorus bond in phosphonates is a cornerstone of organophosphorus chemistry. For Tetraethyl butane-1,4-diylbis(phosphonate), the primary synthetic route involves the Michaelis-Arbuzov reaction. smolecule.comnih.govwikipedia.orgjk-sci.com This reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.org In the case of Tetraethyl butane-1,4-diylbis(phosphonate), this typically involves the reaction of triethyl phosphite with 1,4-dihalobutane. smolecule.com
The mechanism of the Michaelis-Arbuzov reaction is generally accepted to proceed via a two-step process:
Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,4-dihalobutane in an SN2 reaction. This results in the formation of a quasi-phosphonium salt intermediate. nih.govwikipedia.org
Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium (B103445) intermediate in another SN2 reaction. This step results in the formation of the phosphonate ester and an ethyl halide as a byproduct. nih.govwikipedia.org
This process occurs at both ends of the butane (B89635) chain to yield the final bisphosphonate product.
Table 1: Key Mechanistic Steps in the Michaelis-Arbuzov Synthesis of Tetraethyl butane-1,4-diylbis(phosphonate)
| Step | Description | Reactants | Intermediate/Product |
| 1a | First Nucleophilic Attack | Triethyl phosphite + 1,4-Dihalobutane | Mono-phosphonium salt |
| 1b | First Dealkylation | Mono-phosphonium salt + Halide ion | Diethyl 4-halobutylphosphonate + Ethyl halide |
| 2a | Second Nucleophilic Attack | Triethyl phosphite + Diethyl 4-halobutylphosphonate | Bis-phosphonium salt |
| 2b | Second Dealkylation | Bis-phosphonium salt + Halide ion | Tetraethyl butane-1,4-diylbis(phosphonate) + Ethyl halide |
While the classical Michaelis-Arbuzov reaction proceeds through a phosphonium salt, other reactions in phosphonate chemistry, such as the Abramov and Pudovik reactions, can involve zwitterionic intermediates. nih.govwikipedia.org The Abramov reaction involves the addition of a trialkyl phosphite to a carbonyl compound, while the Pudovik reaction is the base-catalyzed addition of a dialkyl phosphite to a carbonyl or imine. nih.govresearchgate.net
In these reactions, the nucleophilic phosphorus atom attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.gov This intermediate is a zwitterion, containing both a positive charge on the phosphorus and a negative charge on the oxygen atom. nih.govmdpi.com Subsequent intramolecular alkyl group transfer from an oxygen atom to the newly formed alkoxide results in the final α-hydroxyphosphonate product. wikipedia.org Although not the primary route for the synthesis of Tetraethyl butane-1,4-diylbis(phosphonate), the principles of zwitterionic intermediates are crucial in understanding potential side reactions or alternative synthetic transformations involving phosphonates.
The majority of synthetic routes to bisphosphonates, including the Michaelis-Arbuzov reaction, proceed through polar (ionic) mechanisms involving nucleophilic and electrophilic species. nih.govwikipedia.org However, radical mechanisms can also play a role in certain phosphonate transformations. For instance, photochemical or radical-initiated additions of H-phosphonates to alkenes can form C-P bonds. While less common for the synthesis of simple alkyl bisphosphonates like Tetraethyl butane-1,4-diylbis(phosphonate), these radical pathways offer alternative strategies for creating more complex phosphonate structures.
Kinetic Studies of Reactions Involving the Compound
Detailed kinetic studies specifically on the synthesis of Tetraethyl butane-1,4-diylbis(phosphonate) are not extensively reported in the literature. However, general kinetic investigations of the Michaelis-Arbuzov reaction provide insights into the factors influencing the reaction rate. The reaction is typically favored by higher temperatures, often in the range of 120-160°C for less reactive alkyl halides. wikipedia.org The reactivity of the alkyl halide also plays a significant role, with the rate decreasing in the order R-I > R-Br > R-Cl. jk-sci.com
Theoretical kinetic studies on the formation of other phosphonate esters have utilized computational methods to determine activation energies and reaction rate constants for the different mechanistic steps. nih.gov Such studies have confirmed that the initial nucleophilic attack of the phosphite on the alkyl halide is often the rate-determining step. nih.gov
Table 2: Factors Influencing Reaction Kinetics in Phosphonate Synthesis
| Factor | Effect on Reaction Rate | Rationale |
| Temperature | Increased rate with higher temperature | Provides sufficient energy to overcome the activation barrier of the SN2 reactions. |
| Alkyl Halide Leaving Group | I > Br > Cl | Weaker C-X bond and better leaving group ability of heavier halogens. jk-sci.com |
| Steric Hindrance | Decreased rate with increased steric bulk | Hinders the SN2 transition state. |
| Solvent Polarity | Generally faster in polar aprotic solvents | Can stabilize the charged phosphonium intermediate. |
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of organophosphorus compounds. While specific DFT studies on Tetraethyl butane-1,4-diylbis(phosphonate) are scarce, calculations on analogous diethyl phosphonates and related molecules provide valuable information. imist.maresearchgate.netresearchgate.net
DFT calculations can be used to:
Determine Optimized Geometries: Predict bond lengths, bond angles, and dihedral angles of the most stable conformations.
Analyze Electronic Structure: Calculate atomic charges, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. These properties are crucial for understanding the reactivity of the molecule. For example, the phosphorus atom is a nucleophilic center, while the phosphoryl oxygen is a site of negative charge.
Simulate Spectroscopic Properties: Predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure.
A DFT study on a related reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite at the B3LYP/6-311(d,p) level of theory was used to scrutinize the reaction mechanism and regioselectivity. imist.maresearchgate.net Such studies help in understanding the reactivity and preference for certain reaction pathways.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions. For a flexible molecule like Tetraethyl butane-1,4-diylbis(phosphonate), the butane linker allows for a wide range of conformations.
MD simulations can provide insights into:
Conformational Preferences: Identify the most populated conformations in different environments (e.g., in solution or in a complex). The flexibility of the butyl chain is a key determinant of how the molecule can interact with other species.
Intermolecular Interactions: Simulate the interaction of the bisphosphonate with solvents, ions, or other molecules. The polar phosphonate groups are capable of strong electrostatic interactions and hydrogen bonding.
Binding Affinities: In the context of materials science or biochemistry, MD simulations can be used to calculate the free energy of binding to surfaces or biological macromolecules. For example, simulations have been used to study the binding of nitrogen-containing bisphosphonates to hydroxyapatite (B223615) surfaces. arxiv.org
Applications in Advanced Materials Science Research
Phosphonate-Functionalized Materials
Phosphonate-functionalized materials are a class of substances that incorporate the phosphonate (B1237965) group (R-PO(OR')₂) or its corresponding phosphonic acid (R-PO(OH)₂) moiety to achieve enhanced properties. The butane-1,4-diylbis(phosphonate) structure is particularly useful as it can link two parts of a material, creating cross-linked networks or well-defined hybrid structures.
The incorporation of bis(phosphonate) compounds into polymer structures is a key strategy for developing materials with enhanced flame retardancy and thermal stability. scispace.comrsc.org While direct polymerization of Tetraethyl butane-1,4-diylbis(phosphonate) is not widely documented, its structural analogues provide insight into its potential. For instance, the free-radical polymerization of a related compound, tetraethyl (2,3-dimethylenebutane-1,4-diyl)bis(phosphonate), yields high molecular weight polymers without gel formation, demonstrating the capacity of such monomers to form stable polymeric chains. researchgate.net
Phosphonate-containing polymers are known to act as effective flame retardants through a condensed-phase mechanism, where they promote the formation of a protective char layer upon combustion, insulating the underlying material from heat and oxygen. mdpi.comspecialchem.com The presence of two phosphonate groups in a single molecule like butane-1,4-diylbis(phosphonate) could allow it to function as a cross-linking agent, further enhancing the char yield and structural integrity of the polymer matrix at high temperatures. Research on phosphonate-functionalized polyethylenes has shown significant improvements in flame retardancy, with lower heat release capacity and total heat release compared to unmodified polyethylene (B3416737). scispace.comrsc.org
Table 1: Research Findings on Phosphonate-Containing Polymers
| Polymer System | Phosphonate Compound | Key Finding |
|---|---|---|
| Polyethylene | Phosphonate-functionalized comonomer | Enhanced thermal stability and flame retardancy. scispace.comrsc.org |
| Polystyrene comonomer | Tetraethyl (2,3-dimethylenebutane-1,4-diyl)bis(phosphonate) | Successful free-radical polymerization to high molecular weight. researchgate.net |
Hybrid inorganic-organic materials combine the advantages of both components, such as the mechanical and thermal stability of inorganic networks with the processability and functionality of organic molecules. Butane-1,4-diylbis(phosphonic acid), derived from the hydrolysis of the tetraethyl ester, is an excellent building block for creating these materials, particularly metal phosphonate networks. nih.govnih.govbeilstein-journals.org
These materials are formed through the self-assembly of metal ions (e.g., Zr⁴⁺, Co²⁺, Cd²⁺) and bis(phosphonic acid) linkers. researchgate.netmdpi.com Zirconium phosphonates are especially noteworthy for their exceptional thermal, chemical, and mechanical stability. mdpi.comresearchgate.net The butane-1,4-diylbis(phosphonic acid) linker can bridge metal centers to form layered or three-dimensional porous structures. The properties of these materials, such as pore size and surface functionality, can be tuned by the choice of the organic linker, making them highly versatile. The resulting networks have potential applications in areas requiring robust, high-surface-area materials. kaust.edu.sa
Potential as Catalysts and Supports in Heterogeneous and Homogeneous Catalysis
The stable and porous nature of metal phosphonate materials makes them promising candidates for applications in catalysis. scispace.comresearchgate.net These materials can function as solid acid catalysts or as robust supports for catalytically active metal nanoparticles or complexes. mdpi.com
In heterogeneous catalysis, the high surface area and tunable porosity of zirconium phosphonate frameworks derived from linkers like butane-1,4-diylbis(phosphonic acid) allow for the diffusion of reactants to active sites within the material. mdpi.com The acidity can be tailored by controlling the P-OH groups on the surface, making them suitable for various acid-catalyzed reactions. mdpi.com
Furthermore, phosphonate-containing ligands can be used to create homogeneous catalysts. For example, metal complexes incorporating phosphonate functionalities have been developed for reactions like the catalytic oligomerization of ethylene. nih.gov The phosphonate group can influence the electronic properties and solubility of the catalyst, potentially enhancing its activity and selectivity. scispace.com The ability of the phosphonate moiety to coordinate with metal ions offers a route to designing novel catalysts for a range of organic transformations. scispace.commdpi.com
Applications in Gas Separation and CO2 Capture
Porous materials are essential for gas separation and storage technologies, including the capture of carbon dioxide (CO₂) to mitigate greenhouse gas emissions. Metal phosphonate frameworks are being explored for these applications due to their high stability and tunable porosity.
By using linkers such as butane-1,4-diylbis(phosphonic acid), it is possible to create materials with specific pore sizes and chemical environments tailored for selective gas adsorption. researchgate.net The interaction between gas molecules like CO₂ and the framework can be enhanced by introducing functional groups on the organic linker or by leveraging the Lewis acidic metal sites. researchgate.net While research on phosphate-based materials has shown promise for CO₂ capture, the versatility and stability of metal phosphonates offer a compelling alternative. rsc.orgrsc.org The development of these materials could lead to more efficient and durable systems for post-combustion CO₂ capture and other industrial gas separations. mdpi.com
Development of Materials for Electrochemical Devices
Safety is a major concern for modern electrochemical devices, particularly lithium-ion batteries. Conventional liquid electrolytes based on organic carbonates are flammable. Phosphorus-containing compounds, including phosphonates, are well-known for their flame-retardant properties and are being actively investigated as safer electrolyte components. researchgate.netnih.gov
Tetraethyl butane-1,4-diylbis(phosphonate) could be incorporated into solid polymer electrolytes (SPEs). SPEs offer a promising alternative to liquid electrolytes, reducing the risk of leakage and fire. mdpi.com The phosphonate groups can be integrated into a polymer backbone, acting as both a flame retardant and a site for coordinating with lithium ions to facilitate ion transport. acs.org The bifunctional nature of a bis(phosphonate) could allow it to serve as a cross-linker, enhancing the mechanical properties and thermal stability of the polymer electrolyte while maintaining ionic conductivity. mdpi.com
Table 2: Properties of Phosphonate-Based Electrolytes
| Electrolyte Type | Key Component(s) | Advantage(s) | Ionic Conductivity (RT) |
|---|---|---|---|
| Solid Polymer Electrolyte | Copolymers with phosphonate and cyclocarbonate units | Non-flammable, wide electrochemical window (0.5–4.5 V). mdpi.com | ~10⁻⁵ S cm⁻¹ mdpi.com |
| Gel Polymer Electrolyte | Phosphonate-functionalized ionic liquid | High thermal stability, inhibits lithium dendrite growth. acs.org | 0.48 mS cm⁻¹ acs.org |
Surface Modification and Coating Technologies
One of the most well-established applications of phosphonic acids is the modification of metal oxide surfaces. nih.govunimore.it Butane-1,4-diylbis(phosphonic acid), obtained from the hydrolysis of Tetraethyl butane-1,4-diylbis(phosphonate), can form strong, covalent bonds with a wide range of metal oxides, including tin dioxide (SnO₂), zinc oxide (ZnO), and indium tin oxide (ITO). researchgate.netresearchgate.netmdpi.com
This strong binding occurs through the formation of P-O-Metal bonds, resulting in a dense, self-assembled monolayer on the substrate. researchgate.net Such coatings are highly resistant to hydrolysis and heat. researchgate.net This technology is used to:
Tune Interfacial Electronics: Modify the work function of transparent conductive oxides (like ITO and ZnO) to improve charge injection and extraction in organic electronic devices such as OLEDs and solar cells. nih.govunimore.it
Enhance Stability: Passivate surface trap states on semiconductor nanoparticles, improving the performance and longevity of devices. mdpi.com
Improve Adhesion and Corrosion Resistance: Create a robust linking layer between an inorganic substrate and an organic topcoat.
The bifunctional nature of butane-1,4-diylbis(phosphonic acid) allows it to potentially bridge nanoparticles or form cross-linked protective layers on surfaces, offering enhanced stability compared to monofunctional phosphonic acids.
Emerging Research Directions and Future Perspectives
Integration into Proteolysis Targeting Chimeras (PROTACs) for Targeted Protein Degradation Research
A significant area of emerging research for tetraethyl butane-1,4-diylbis(phosphonate) is its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that facilitate the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. These molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.
The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Tetraethyl butane-1,4-diylbis(phosphonate) is an example of an alkyl chain-based PROTAC linker. medchemexpress.com Its butane (B89635) chain offers a degree of flexibility and a defined length that can be crucial for optimizing the distance and orientation between the two ends of the PROTAC.
| Property | Description | Relevance in PROTACs |
|---|---|---|
| Linker Type | Alkyl chain-based | Provides flexibility and a defined spatial separation between the two ligands. |
| Chain Length | Butane (four-carbon chain) | Influences the distance between the target protein and the E3 ligase, which is critical for efficient ubiquitination. |
| Functional Groups | Tetraethyl phosphonate (B1237965) esters | Can be hydrolyzed to phosphonic acids for further functionalization or to enhance binding to specific targets. |
The phosphonate groups at either end of the butane chain in tetraethyl butane-1,4-diylbis(phosphonate) can be chemically modified to attach the target-binding and E3 ligase-recruiting moieties. This versatility allows for the modular synthesis of a library of PROTACs with varying linkers to identify the optimal construct for a given target protein. Research in this area is focused on synthesizing and evaluating novel PROTACs that incorporate this linker to target proteins implicated in various diseases.
Design of Novel Bisphosphonate-Based Probes and Sensors
The inherent affinity of bisphosphonates for bone mineral has led to their extensive use in the development of fluorescent probes and sensors for bone imaging. acs.orgnih.gov While research has primarily focused on nitrogen-containing bisphosphonates, the fundamental principles can be extended to molecules like tetraethyl butane-1,4-diylbis(phosphonate). By attaching a fluorescent dye to the bisphosphonate scaffold, researchers can create probes that selectively accumulate in bone tissue, allowing for high-resolution imaging of bone metabolism and disease. nih.govresearchgate.net
The design of such probes involves the careful selection of the bisphosphonate, the fluorescent reporter, and the linking chemistry. The butane chain of tetraethyl butane-1,4-diylbis(phosphonate) could serve as a spacer to minimize potential steric hindrance between the dye and the phosphonate groups, which are crucial for bone targeting. The development of a toolkit of fluorescent probes with varying properties, such as emission wavelength and bone mineral binding affinity, is a key area of research. acs.orgnih.gov
| Feature | Potential Advantage | Research Goal |
|---|---|---|
| Bisphosphonate Core | Provides a scaffold for bone targeting. | To achieve high affinity and selectivity for bone mineral. |
| Flexible Butane Linker | Acts as a spacer between the targeting moiety and the reporter group. | To optimize the photophysical properties of the fluorescent dye. |
| Attached Fluorophore | Enables visualization through fluorescence microscopy or in vivo imaging. | To develop probes with a range of spectral properties for multiplexed imaging. |
Future research will likely focus on synthesizing and characterizing novel probes derived from tetraethyl butane-1,4-diylbis(phosphonate) and evaluating their utility in various biomedical applications, including the diagnosis and monitoring of bone diseases.
Exploration in Supramolecular Chemistry and Self-Assembly
Bisphosphonates are known for their ability to coordinate with metal ions, forming a variety of supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). nih.gov The two phosphonate groups of a bisphosphonate can act as bridging ligands, connecting multiple metal centers to create extended networks. The structure and properties of these materials are influenced by the nature of the bisphosphonate linker and the metal ion.
Tetraethyl butane-1,4-diylbis(phosphonate), after hydrolysis of the ethyl esters to phosphonic acids, can be used as a building block for the synthesis of novel supramolecular assemblies. The flexibility of the butane linker can allow for the formation of unique network topologies that may not be accessible with more rigid linkers. The resulting materials could have applications in areas such as catalysis, gas storage, and drug delivery. Research in this direction would involve the systematic investigation of the self-assembly of this bisphosphonate with various metal ions under different reaction conditions.
Green Chemistry Approaches in the Synthesis and Application of Bisphosphonates
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of phosphonates. rsc.orguef.fi Traditional methods for synthesizing bisphosphonates often require harsh reaction conditions and the use of hazardous reagents. nih.gov Green chemistry approaches, such as microwave-assisted synthesis and mechanochemistry, offer more environmentally benign alternatives. researchgate.net
Microwave-assisted synthesis can significantly reduce reaction times and improve yields in the preparation of bisphosphonates. researchgate.net Mechanochemical synthesis, which involves grinding solid reactants together, can minimize or eliminate the need for solvents. chemrxiv.orgacs.org These methods could be applied to the synthesis of tetraethyl butane-1,4-diylbis(phosphonate) to develop more sustainable and efficient manufacturing processes. Furthermore, the use of bisphosphonates in applications such as corrosion inhibition and water treatment is being explored from a green chemistry perspective, focusing on the development of biodegradable and less toxic formulations. uef.fi
Potential in Responsive Materials Development (e.g., pH-sensitive systems)
There is growing interest in the development of "smart" materials that can respond to external stimuli, such as changes in pH. globalspec.com Bisphosphonates can be incorporated into polymeric materials to create pH-responsive systems. For example, hydrogels containing bisphosphonate moieties can exhibit pH-dependent swelling behavior due to the protonation and deprotonation of the phosphonic acid groups. nih.gov
This property is particularly relevant for drug delivery applications. For instance, a drug-loaded nanoparticle coated with a pH-sensitive bisphosphonate-containing polymer could be designed to release its payload in the acidic microenvironment of a tumor, thereby increasing the therapeutic efficacy and reducing systemic side effects. researchgate.net The activity of some bisphosphonates has been shown to be influenced by pH. nih.gov Tetraethyl butane-1,4-diylbis(phosphonate) could be a valuable component in the design of such pH-sensitive systems, with the butane linker providing flexibility to the polymer backbone.
Advances in High-Throughput and Mechanochemical Synthesis for Phosphonates
The discovery and optimization of new materials and molecules can be accelerated through the use of high-throughput synthesis and screening techniques. wordpress.comrsc.org These methods allow for the rapid preparation and evaluation of large libraries of compounds. In the context of phosphonate chemistry, high-throughput methods can be used to systematically explore the reaction space for the synthesis of novel bisphosphonates with desired properties. rsc.org
Mechanochemical synthesis is another advanced technique that is gaining traction in the field of phosphonate chemistry. chemrxiv.org This solvent-free or low-solvent method can lead to the formation of novel crystalline phases and can be more energy-efficient than traditional solution-based methods. acs.org The application of high-throughput and mechanochemical approaches to the synthesis of derivatives of tetraethyl butane-1,4-diylbis(phosphonate) could lead to the discovery of new materials with enhanced performance in the applications described above.
Q & A
Basic Research Question
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate bond dissociation energies (e.g., P–O: ~350 kJ/mol) and electrostatic potential surfaces for nucleophilic attack sites .
- QSPR models : Correlate logP with substituent parameters (e.g., Hammett σ) to predict solubility in binary solvent systems .
Advanced Research Question Can machine learning models trained on analogous phosphonates predict crystallization outcomes or catalytic activity?
- Feature selection : Use descriptors like molecular weight, dipole moment, and Hirshfeld surface areas. Train models on datasets of structurally related compounds (e.g., tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate)) .
What strategies mitigate contradictions in experimental data, such as discrepancies between NMR and crystallographic bond lengths?
Basic Research Question
- NMR vs. XRD : NMR reports time-averaged solution structures, while XRD provides static solid-state geometries. For example, solution-phase P–O bond rotation may average NMR signals, whereas XRD reveals fixed conformers .
Advanced Research Question How can variable-temperature NMR and high-pressure crystallography reconcile dynamic and static structural differences?
- VT-NMR : Monitor coalescence temperatures for conformational exchange. For tetraethyl butane-1,4-diylbis(phosphonate), transitions near 250 K may indicate restricted rotation .
- High-pressure XRD : Pressures >1 GPa can compress crystals, altering bond lengths by ~0.02 Å and resolving ambiguities in thermal motion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
